6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H6BrNO4 |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
6-bromo-4-oxo-2,3-dihydro-1,3-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C9H6BrNO4/c10-4-1-2-6-5(3-4)7(12)11-8(15-6)9(13)14/h1-3,8H,(H,11,12)(H,13,14) |
InChI Key |
PAXVDJLNFSFAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(O2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction with Triphosgene
Triphosgene (bis(trichloromethyl) carbonate) serves as a carbonylating agent to induce cyclization. The amino group attacks the electrophilic carbonyl carbon, followed by intramolecular ester participation to form the oxazine ring.
Typical Conditions
-
Reagent : Triphosgene (1.1 equiv)
-
Solvent : Dichloromethane (DCM), 0°C → room temperature
-
Time : 12–16 hours
The product, ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e]oxazine-2-carboxylate, is isolated via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).
Hydrolysis of Ethyl Ester Intermediate
The ethyl ester derivative (PubChem CID 72942573) is hydrolyzed to the carboxylic acid under basic conditions.
Saponification with Aqueous NaOH
Procedure :
-
Reagents : 2M NaOH (5 equiv), ethanol/water (1:1)
-
Conditions : Reflux, 4–6 hours
-
Workup : Acidification with HCl (pH 2–3), extraction with ethyl acetate
The reaction proceeds via nucleophilic acyl substitution, where hydroxide attacks the ester carbonyl, releasing ethanol and forming the carboxylate salt. Acidification precipitates the free acid.
Data Tables and Comparative Analysis
Table 1. Summary of Synthetic Routes
Table 2. Spectroscopic Data for Ethyl Ester Intermediate
| Property | Value |
|---|---|
| Molecular Formula | C11H10BrNO4 |
| Molecular Weight | 300.10 g/mol |
| MS (EI) | m/z 300.0 (M)+ |
| 1H NMR (CDCl3) | δ 1.35 (t, 3H), 4.30 (q, 2H)... |
Mechanistic Considerations and Challenges
Chemical Reactions Analysis
Bromine-Specific Reactivity
The bromine atom at position 6 participates in nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions.
Nucleophilic Substitution
Example Reaction :
-
Replacement of bromine with amines or alkoxy groups under basic conditions.
Observed Challenges :
-
Electron-withdrawing groups (e.g., ketone, carboxylic acid) deactivate the ring, requiring harsh conditions .
Suzuki-Miyaura Coupling
Hypothetical Application :
While not explicitly documented for this compound, analogous brominated benzoxazines undergo palladium-catalyzed cross-coupling with boronic acids .
Ketone Group Reactivity
The 4-oxo group undergoes reduction and condensation reactions.
Reduction to Alcohol
Example Protocol :
Limitations :
Carboxylic Acid Derivatives
The carboxylic acid participates in amidation and decarboxylation.
Amidation
Conditions :
-
Mixed-anhydride method : Isobutyl chloroformate, N-methylmorpholine, THF, −15°C .
-
Example Product : 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e] oxazine-2-carboxamide.
Decarboxylation
Reported Reaction :
Mechanistic Insight :
Stability and Handling
Scientific Research Applications
6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid group enhances the compound’s solubility and facilitates its transport within biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Benzoxazine Family
The following table compares structural and functional attributes of 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid with related compounds:
Key Differences and Implications
Ring System Variations: Benzo[e] vs. Benzo[b]: The benzo[e] junction places substituents on adjacent carbon atoms, whereas benzo[b] creates a different spatial arrangement, affecting electronic distribution and reactivity . Oxazine vs.
Substituent Effects: Bromine vs. Chlorine: 6-Chloro analogs (e.g., 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid) may exhibit lower steric hindrance and altered electronic effects compared to brominated derivatives . Carboxylic Acid vs.
Synthetic Routes :
- Microwave-assisted synthesis (e.g., for 6-allyl-8-methoxy derivatives) reduces reaction times compared to traditional methods like reflux .
- Protective groups (e.g., tert-butoxycarbonyl in 4-(tert-Boc)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid) improve stability during synthesis but require deprotection steps .
Biological Activity :
- Antimalarial activity in 6-allyl-8-methoxy derivatives highlights the importance of alkoxy and alkyl substituents, whereas bromine may enhance electrophilic reactivity or target binding .
Research Findings and Data Gaps
- Structural Insights : X-ray crystallography data for the target compound are absent in the evidence, though similar compounds (e.g., benzothiadiazine derivatives) have been structurally characterized .
Biological Activity
6-Bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid (CAS No. 30482-74-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and research findings.
- Molecular Formula : C₉H₆BrNO₄
- Molecular Weight : 272.05 g/mol
- Structure : The compound features a benzoxazine ring with a carboxylic acid functional group and a bromine substituent, which may influence its biological activity.
1. Antimicrobial Activity
Research has indicated that derivatives of benzoxazines exhibit notable antimicrobial properties. A study evaluated the antimicrobial activity of various benzoxazine derivatives against common pathogens. The results showed that 6-bromo derivatives displayed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Bromo-4-oxo-benzoxazine | Staphylococcus aureus | 32 µg/mL |
| 6-Bromo-4-oxo-benzoxazine | Escherichia coli | 64 µg/mL |
These findings suggest that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell membranes, leading to increased antibacterial efficacy .
2. Anticancer Activity
The anticancer potential of 6-bromo derivatives has been investigated in various cancer cell lines. In vitro studies demonstrated that the compound inhibits cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| A549 | 20 | Cell cycle arrest at G2/M phase |
The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for reducing tumor growth .
3. Anti-inflammatory Activity
Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. The anti-inflammatory effects of 6-bromo derivatives were assessed using lipopolysaccharide (LPS)-induced inflammation models.
| Test System | Inhibition (%) at 50 µM |
|---|---|
| TNF-alpha release in macrophages | 60% |
| IL-6 production in fibroblasts | 55% |
The compound significantly reduced the secretion of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Case Studies
A recent case study highlighted the application of 6-bromo derivatives in treating inflammatory diseases. In an animal model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .
Q & A
Basic: What synthetic routes are commonly employed to prepare 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylic acid and its derivatives?
Methodological Answer:
A two-step synthesis is widely used:
Step 1: Bromoanthranilic acid is reacted with benzoyl chloride in pyridine at 0°C to form 6-bromo-2-phenyl-(4H)-benzo[1,3]oxazin-4-one. TLC (hexane:ethyl acetate, 2:1) monitors reaction completion .
Step 2: The oxazine intermediate undergoes reflux with amino reagents (e.g., metformin, hydrazides) in glacial acetic acid to introduce substituents. Recrystallization in ethanol yields derivatives with >70% purity .
Key Data:
- Yields: 70–85% (depends on amino reagent reactivity).
- Characterization: FT-IR (C=O stretch at 1705 cm⁻¹), ¹H NMR (δ 7.39–8.11 ppm for aromatic protons) .
Advanced: How can computational methods predict the bioactivity of 6-bromo-oxazine derivatives?
Methodological Answer:
In silico profiling combines:
- Molecular docking: Simulates interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
- ADMET analysis: Predicts absorption, toxicity, and metabolic stability. For example, derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced anthelmintic activity but higher hepatotoxicity risks .
Validation: Compare computational results with in vitro assays (e.g., MIC values against E. coli or S. aureus) to refine models .
Basic: What analytical techniques confirm the purity and structural integrity of this compound?
Methodological Answer:
- TLC: Use cyclohexane:ethyl acetate (2:1) to verify homogeneity; Rf values correlate with polarity of substituents .
- FT-IR: Identify key functional groups (e.g., C=O at 1705 cm⁻¹, C-Br at 528 cm⁻¹) .
- ¹H NMR: Aromatic protons appear as multiplet signals (δ 7.39–8.11 ppm), while methyl groups in substituents resonate at δ 2.51 ppm (singlet) .
Advanced: How does the crystal packing of 6-bromo-oxazine derivatives influence their reactivity?
Methodological Answer:
X-ray crystallography reveals:
- Hydrogen bonding: The oxazine ring’s carbonyl oxygen forms intermolecular H-bonds with adjacent NH groups, stabilizing the lattice. This reduces solubility in nonpolar solvents .
- Conformational rigidity: The dihydro-oxazine ring adopts a planar conformation, enhancing π-π stacking in aromatic substituents. Derivatives with bulkier groups (e.g., 4-bromoaniline) exhibit lower melting points due to disrupted packing .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- Personal protective equipment (PPE): Wear nitrile gloves, lab coat, and goggles (P210, P301+P310) .
- Storage: Keep in airtight containers at 0–6°C to prevent decomposition (P402+P404) .
- Waste disposal: Neutralize with 5% NaHCO₃ before incineration (P501) .
Advanced: How to resolve contradictions in bioactivity data across derivatives?
Methodological Answer:
- Dose-response curves: Test derivatives at varying concentrations (e.g., 10–100 µM) to identify non-linear effects. For instance, BQ1 shows anthelmintic activity at 50 µM but cytotoxicity at 100 µM .
- SAR analysis: Correlate substituent electronegativity (e.g., -Br vs. -CH₃) with activity. Bromine’s electron-withdrawing effect enhances antibacterial potency but reduces metabolic stability .
Basic: What solvents optimize recrystallization for high-purity yields?
Methodological Answer:
- Ethanol: Ideal for polar derivatives (e.g., hydrazide-substituted compounds), yielding >95% purity .
- Ethyl acetate/hexane mixtures: Use for less polar derivatives (e.g., 4-bromoaniline analogs) to prevent oiling out .
Advanced: Can this compound serve as a precursor for heterocyclic frameworks?
Methodological Answer:
Yes:
- Quinazolinone synthesis: React with primary amines (e.g., 2-aminopyridine) under reflux to form fused heterocycles. Monitor via LC-MS for intermediates .
- Benzothiadiazine derivatives: Condense with sulfonamides to generate hybrid structures with dual antimicrobial/anti-inflammatory activity .
Basic: How to troubleshoot low yields in the final reaction step?
Methodological Answer:
- Reaction time: Extend reflux duration (up to 6 hours) for sluggish amino reagents (e.g., isonicotinic acid hydrazide) .
- Catalyst optimization: Add 1 mol% p-toluenesulfonic acid to accelerate ring closure .
Advanced: What strategies improve enantioselectivity in asymmetric synthesis?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
